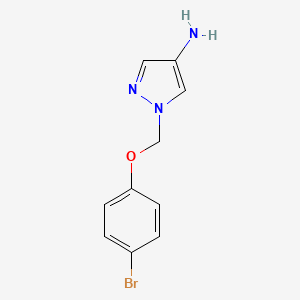

1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine

Description

1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a 4-aminomethyl group and a 4-bromophenoxymethyl moiety. The compound’s structure combines the electron-withdrawing bromine atom with the electron-rich pyrazole and amine groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H10BrN3O |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

1-[(4-bromophenoxy)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C10H10BrN3O/c11-8-1-3-10(4-2-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2 |

InChI Key |

APWAWJPTLYPYLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCN2C=C(C=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine typically involves the reaction of 4-bromophenol with chloromethyl methyl ether to form 4-bromophenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazol-4-amine under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenoxy methyl pyrazole derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

Nucleophilic Substitution: Formation of azido or thiol-substituted pyrazole derivatives.

Oxidation: Formation of hydroxyl or carbonyl-substituted pyrazole derivatives.

Reduction: Formation of phenoxy methyl pyrazole derivatives.

Scientific Research Applications

1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It is explored as a potential pharmacophore in the development of anti-inflammatory and anticancer agents.

Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group enhances the compound’s binding affinity to these targets, while the pyrazole ring facilitates interactions with active sites. This dual functionality allows the compound to modulate biological pathways, leading to its observed effects in medicinal and biological applications.

Comparison with Similar Compounds

Substituent Impact :

- Halogenation: Bromine (as in the target compound) improves metabolic stability and binding affinity compared to non-halogenated analogues . However, bulky substituents like 4-bromo or 2,4-dibromo groups may reduce solubility, as observed in compounds with Rf values ~0.45 .

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine enhances resistance to oxidative degradation but reduces nucleophilic reactivity at the amine site .

Physicochemical Properties

Comparative data for selected compounds:

Key Observations :

- The target compound’s molecular weight (284.11) is intermediate between smaller analogues (e.g., 246.09 for 4-(4-bromophenyl)-1H-pyrazol-3-amine ) and bulkier derivatives like 1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine (354.01) .

Biological Activity

1-((4-Bromophenoxy)methyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole derivatives class. Its unique molecular structure, characterized by a pyrazole ring substituted with a bromophenoxy group, contributes to its notable biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₀H₁₀BrN₃O

- Molecular Weight : 267.11 g/mol

The presence of the bromine atom enhances the compound's reactivity, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry.

Research indicates that this compound interacts with specific biological targets, modulating their activity and potentially inhibiting disease pathways. Its mechanism typically involves binding to enzymes or receptors, leading to alterations in cellular processes associated with disease progression.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacteria and fungi, demonstrating effectiveness in inhibiting growth and proliferation. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

This compound has been evaluated for its anticancer potential, particularly against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. In vitro studies revealed that it inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms such as:

- Inhibition of tubulin polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation, which is crucial for cancer cell division.

- Induction of oxidative stress : It may increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

- Srinivasa et al. (2022) synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, compounds similar to this compound showed promising results in inhibiting cancer cell growth .

- Tewari et al. (2020) reported on novel pyrazole derivatives exhibiting significant anti-inflammatory and anticancer activities. The findings indicated that structural modifications could enhance biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Chlorophenoxy)methyl-1H-pyrazol-4-amine | Similar pyrazole structure with chlorine substitution | Different electronic properties due to chlorine |

| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | Contains a bromophenyl group but lacks amine functionality | Exhibits distinct crystallographic properties |

| N-(4-Methoxyphenyl)methyl-1H-pyrazol-4-amine | Contains methoxy instead of bromine | Unique solubility characteristics due to methoxy group |

The presence of the bromine atom in this compound enhances its reactivity and biological activity compared to simpler pyrazoles or those substituted with other halogens like chlorine or fluorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.